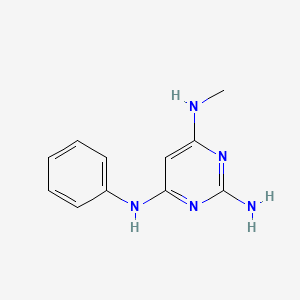









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([NH:9][CH3:10])[N:3]=1.NC1[N:17]=[C:16](Cl)[CH:15]=[C:14](Cl)N=1.[CH3:20]N.[CH2:22](O)[CH3:23]>>[NH2:1][C:2]1[N:7]=[C:6]([NH:17][C:16]2[CH:15]=[CH:14][CH:23]=[CH:22][CH:20]=2)[CH:5]=[C:4]([NH:9][CH3:10])[N:3]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)NC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
32.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
34.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at an internal temperature of 70° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
Subsequently, the solvent was concentrated under reduced pressure, and crystallization from acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
was used without purification for the subsequent step
|
|
Type
|
ADDITION
|
|
Details
|
The crude product of 2-amino-4-chloro-6-methylaminopyrimidine, aniline (27.4 mL), methoxyethanol (100 mL), and hydrochloric acid (0.2 mL) were mixed
|
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating at 120° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
ADDITION
|
|
Details
|
the reaction solution was added to sodium bicarbonate water (500 mL)/ethyl acetate under ice cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract the product with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration, purification by column chromatography (ethyl acetate/methanol)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC(=N1)NC1=CC=CC=C1)NC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |